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DL-threo-Droxidopa-d3

Cat. No.: B1157074
M. Wt: 216.21
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Biomedical Research

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique known as deuteration. nih.gov This subtle modification can significantly alter a molecule's properties, making deuterated analogs invaluable in biomedical research. nih.govwikipedia.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism. nih.gov This "kinetic isotope effect" can result in a longer half-life for the deuterated compound compared to its non-deuterated counterpart. wikipedia.org

Deuteration can lead to improved pharmacokinetic profiles, potentially enhancing efficacy and safety. nih.gov This approach has been used to develop deuterated versions of existing drugs, a strategy referred to as the "deuterium switch". nih.govnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.gov

Beyond improving metabolic stability, deuterated compounds are crucial for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are used to reduce background signals, allowing for clearer observation of the molecule of interest. ontosight.ai

Isotopic Labeling: In metabolic studies, deuterium-labeled compounds can trace metabolic pathways without altering the chemical properties of the substances being studied. ontosight.ai

Mechanistic Studies: The deuterium kinetic isotope effect is a key tool in understanding the mechanisms of chemical reactions. wikipedia.orgacs.org

Overview of Droxidopa's Role in Catecholamine Biochemistry

Droxidopa (B1670964), also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862). wikipedia.orgmedchemexpress.com It is a prodrug, meaning it is converted into its active form within the body. patsnap.com The enzyme aromatic L-amino acid decarboxylase (AADC) metabolizes droxidopa to norepinephrine. patsnap.com

Norepinephrine plays a critical role in the sympathetic nervous system, helping to regulate blood pressure. patsnap.com In certain medical conditions, there is a deficiency in norepinephrine, leading to a drop in blood pressure upon standing, a condition known as neurogenic orthostatic hypotension (nOH). patsnap.comnih.gov Droxidopa works by increasing the levels of norepinephrine in the peripheral nervous system, which helps to maintain blood pressure. wikipedia.org

Droxidopa is structurally similar to L-DOPA, a precursor to dopamine (B1211576). nih.gov Unlike norepinephrine, droxidopa can cross the blood-brain barrier. wikipedia.orgdrugbank.com

Rationale for Deuteration in Mechanistic and Analytical Studies

The creation of DL-threo-Droxidopa-d3, the deuterated form of DL-threo-Droxidopa, is driven by its utility in specific research applications. chemicalbook.comclearsynth.com Isotope labeling with deuterium is a powerful tool for identifying and quantifying metabolites in biological systems. researchgate.net

In analytical settings, such as those using mass spectrometry, the known mass difference between the deuterated and non-deuterated compounds allows for their precise differentiation and quantification. This is particularly useful in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug.

Furthermore, the kinetic isotope effect associated with deuteration can be exploited to investigate the mechanisms of enzymatic reactions. By comparing the metabolic fate of Droxidopa with that of this compound, researchers can gain insights into the specific steps of its conversion to norepinephrine and other metabolites. This can help in understanding the role of various enzymes in its metabolic pathway.

Stereoisomeric Considerations of Threo-Droxidopa and its Deuterated Form

Droxidopa has four stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. nih.govclinicaltrials.govclinicaltrials.gov However, only the L-threo enantiomer, also known as droxidopa, is biologically active and converted to norepinephrine. nih.govclinicaltrials.govclinicaltrials.gov

Studies have shown that the D-stereoisomer can competitively inhibit the decarboxylation of the L-stereoisomer, thereby reducing the rate of norepinephrine formation. nih.govresearchgate.net Therefore, only the pure L-isoform is used for therapeutic purposes. nih.govresearchgate.net The racemic form, dl-threo-3,4-dihydroxyphenylserine, has also been investigated. drugbank.comnih.gov

This compound is the deuterated version of the racemic mixture of the threo stereoisomers of Droxidopa. clearsynth.comlgcstandards.com This means it contains both the D-threo-Droxidopa-d3 and L-threo-Droxidopa-d3 enantiomers. The deuterium atoms are located on the phenyl ring of the molecule. lgcstandards.com

Properties

Molecular Formula

C₉H₈D₃NO₅

Molecular Weight

216.21

Synonyms

(βS)-rel-β,3-Dihydroxy-D-tyrosine-d3;  DL-threo-3-(3,4-Dihydroxyphenyl)serine-d3;  DL-DOPS-d3;  L-Threodops-d3;  DL-threo-3,4-Dihydroxyphenylserine-d3;  DL-threo-DOPS-d3;  threo-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic Acid-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling

Stereoselective Synthesis of DL-threo-Droxidopa-d3 Precursors

The synthesis of Droxidopa (B1670964), and by extension its deuterated analogue, presents a significant stereochemical challenge due to the presence of two chiral centers. The desired threo diastereomer must be selectively formed over the erythro isomer. Several synthetic strategies have been developed to achieve this. epo.org

A common approach involves the condensation of a protected 3,4-dihydroxybenzaldehyde (B13553) derivative with glycine (B1666218) to form an azlactone, which is then hydrolyzed to the corresponding α,β-unsaturated acid. Subsequent stereoselective reduction and deprotection steps yield the desired threo isomer. epo.org Alternative methods, such as enzymatic approaches, have also been explored to enhance stereoselectivity. For instance, L-threonine aldolase (B8822740) has been utilized to catalyze the aldol (B89426) condensation of glycine and 3,4-dihydroxybenzaldehyde, favoring the formation of the L-threo-DOPS. drugbank.comresearchgate.net

For the synthesis of this compound, these methodologies are adapted by using deuterated reagents at the appropriate steps. The protection of reactive functional groups, such as the catechol, amine, and carboxyl moieties, is a crucial aspect of the synthesis to prevent unwanted side reactions. epo.orggoogle.com Common protecting groups for the catechol include benzyl (B1604629) ethers or cyclic acetals like the methylene (B1212753) acetal. The amino group is often protected with a carbobenzyloxy (Cbz) group. epo.org

Deuteration Strategies and Chemical Incorporation of Deuterium (B1214612) at Specific Sites

The introduction of deuterium into the Droxidopa molecule at specific sites is the cornerstone of synthesizing this compound. The "-d3" designation typically implies the labeling of a methyl group or another specific location with three deuterium atoms.

Synthetic Pathways for Deuterium Introduction

The incorporation of deuterium can be achieved through various methods, including the use of deuterated starting materials or reagents during the synthesis. For example, if the deuteration is desired on the aromatic ring, a deuterated benzaldehyde (B42025) precursor could be employed. If the labeling is intended for the serine backbone, deuterated glycine or other precursors could be utilized.

Another common strategy is hydrogen-isotope exchange (HIE). researchgate.net This can be performed as a late-stage functionalization, where the non-labeled Droxidopa or a protected intermediate is subjected to a deuterium source, such as D₂O or D₂ gas, often in the presence of a catalyst. researchgate.netresearchgate.net Catalysts for HIE can range from transition metals like ruthenium and palladium to metal-free approaches using superacidic conditions. researchgate.netresearchgate.net

A conceptual synthetic pathway for introducing a deuterated methyl group (as in a methoxy-d3 precursor) could involve:

Preparation of a deuterated precursor: A key intermediate, such as a protected vanillin (B372448) derivative, could be synthesized with a deuterated methyl group. This can be achieved by using a deuterated methylating agent, like iodomethane-d3.

Stereoselective condensation: The deuterated aldehyde precursor would then undergo a stereoselective condensation with a protected glycine derivative to establish the correct stereochemistry of the serine side chain.

Deprotection: The final step would involve the removal of all protecting groups to yield this compound.

Methodologies for Isotopic Enrichment and Position Specificity

Achieving high isotopic enrichment and ensuring the deuterium is located at the desired position are critical for the utility of the labeled compound. The choice of deuteration method plays a significant role in determining both of these factors.

Use of Pre-labeled Building Blocks: Synthesizing the molecule from the ground up using deuterated starting materials generally offers the highest degree of position specificity and isotopic enrichment. marketersmedia.com This approach minimizes isotopic scrambling that can sometimes occur with HIE methods.

Catalytic Hydrogen-Isotope Exchange: While potentially less specific, HIE can be a more efficient method for introducing deuterium, especially in later stages of a synthesis. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to direct the deuteration to specific sites and maximize isotopic incorporation. researchgate.net

The table below summarizes some common deuteration strategies and their general characteristics:

Methodology Deuterium Source Typical Catalyst Position Specificity Isotopic Enrichment
Synthesis from Deuterated Precursors Deuterated starting materials (e.g., deuterated benzaldehyde, iodomethane-d3)Not applicableHighHigh
Catalytic Hydrogen-Isotope Exchange (HIE) D₂O, D₂ gasTransition metals (Ru, Pd, Ir), acidsVariable, depends on catalyst and substrateModerate to High
Electrocatalytic Deuteration D₂ONitrogen-doped electrodesGoodHigh

Purification and Isotopic Purity Assessment for Research Applications

The purification of this compound is essential to remove chemical and isotopic impurities that could interfere with its intended research applications. moravek.com Impurities can include the non-deuterated analogue, partially deuterated species (isotopologues), and isomers where deuterium is in an incorrect position (isotopomers). bvsalud.orgsci-hub.ru

Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from impurities. moravek.com

Crystallization: Fractional crystallization can be effective in separating diastereomers and purifying the final product. epo.org

Once purified, the isotopic purity must be rigorously assessed. Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the deuterated and non-deuterated species can be quantified. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the position of the deuterium atoms. rsc.org The absence of a signal in the ¹H NMR spectrum at a specific position, coupled with the appearance of a signal in the ²H NMR spectrum, confirms the site of deuteration.

The following table outlines the primary analytical methods for assessing purity:

Analytical Technique Information Provided
High-Performance Liquid Chromatography (HPLC) Chemical purity, separation of diastereomers
High-Resolution Mass Spectrometry (HRMS) Isotopic enrichment, molecular weight confirmation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, position of deuterium labeling. rsc.org

Scale-Up Considerations for Research Material Production

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for providing sufficient material for research studies introduces several challenges. researchgate.net

Reagent Cost and Availability: Deuterated reagents, particularly those with high isotopic enrichment, can be significantly more expensive than their non-deuterated counterparts. The cost and reliable sourcing of these materials are major considerations for scale-up.

Process Robustness and Safety: Reactions that are manageable on a small scale may present safety hazards or become less efficient when scaled up. Thorough process safety analysis and optimization of reaction conditions are crucial.

Purification Efficiency: Chromatographic purification methods that are effective in the lab may become impractical and costly on a larger scale. Developing efficient crystallization or alternative purification protocols is often necessary.

Regulatory Compliance: For materials intended for preclinical or clinical research, the synthesis and purification must be conducted under appropriate quality control measures to ensure the identity, purity, and consistency of the final product. acs.org

Developing a scalable and robust synthetic process requires careful consideration of reaction kinetics, thermodynamics, and engineering aspects to ensure a consistent and high-quality supply of this compound for research applications. researchgate.net

Advanced Analytical Techniques for Characterizing Dl Threo Droxidopa D3 and Its Metabolites

Chromatographic-Mass Spectrometric Approaches for Quantitative Analysis

Chromatography coupled with mass spectrometry stands as a cornerstone for the quantitative analysis of DL-threo-Droxidopa-d3 and its metabolites in complex biological matrices. The combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection allows for reliable and robust quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of droxidopa (B1670964) in biological fluids such as plasma. scispace.comnih.gov The development of a robust LC-MS/MS method involves the optimization of several key parameters to achieve the desired sensitivity, accuracy, and precision.

Sample preparation is a critical first step, with solid-phase extraction (SPE) and protein precipitation being common approaches. scispace.comnih.gov For instance, a simple protein precipitation method using methanol (B129727) containing 3% formic acid has been successfully employed for the extraction of droxidopa from human plasma. nih.gov Chromatographic separation is typically achieved using a reversed-phase or a hydrophilic interaction liquid chromatography (HILIC) column. An Acquity UPLC™ BEH Amide column (2.1mm×50mm, 1.7μm) with a gradient elution has been shown to provide good separation. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer containing an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. scispace.comnih.gov

Detection is performed using a tandem mass spectrometer, often in the positive ion electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For droxidopa, the transition m/z 214.2 → m/z 152.0 is commonly used. nih.gov The selection of an appropriate internal standard (IS) is crucial for accurate quantification, and while structurally similar compounds like levodopa (B1675098) or benserazide (B1668006) have been used, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard. scispace.comnih.govnih.gov

Validated LC-MS/MS methods for droxidopa have demonstrated linearity over a wide concentration range, for example, from 5.00 ng/mL to 4000 ng/mL, with a lower limit of quantification (LLOQ) of 5.00 ng/mL. nih.gov Such methods exhibit excellent precision and accuracy, with intra- and inter-assay precision typically being less than 15% and accuracy within ±15% of the nominal concentration, in line with regulatory guidelines. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Droxidopa Analysis
ParameterConditionReference
Sample PreparationProtein Precipitation with Methanol/Formic Acid nih.gov
LC ColumnAcquity UPLC™ BEH Amide (2.1mm×50mm, 1.7μm) nih.gov
Mobile PhaseGradient elution with acetonitrile, ammonium formate buffer, and formic acid nih.gov
Ionization ModePositive Ion Electrospray (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Droxidopa)m/z 214.2 → m/z 152.0 nih.gov
Internal StandardBenserazide (m/z 258.1 → m/z 139.1) nih.gov
Linear Range5.00–4000 ng/mL nih.gov
LLOQ5.00 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the profiling and identification of metabolites in biological samples, including urinary catecholamine metabolites. nih.govnih.gov Due to the polar and non-volatile nature of compounds like droxidopa and its metabolites, a crucial step in GC-MS analysis is chemical derivatization. jfda-online.comnih.gov Derivatization increases the volatility and thermal stability of the analytes, making them amenable to GC separation. jfda-online.com

Common derivatization procedures for catecholamines and their metabolites involve a two-step process: methoxyamination followed by silylation. nih.gov Methoxyamination protects the carbonyl groups, while silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for metabolite identification by comparing it to spectral libraries. nih.gov

GC-MS has been successfully used to profile a range of urinary acidic and alcoholic catecholamine metabolites, such as vanillylmandelic acid (VMA) and homovanillic acid (HVA). nih.govnih.gov This approach can be applied to study the metabolic fate of this compound by identifying and quantifying its deuterated metabolites in urine. The presence of the deuterium (B1214612) label would result in a characteristic mass shift in the mass spectra of the metabolites, facilitating their differentiation from endogenous counterparts.

Table 2: General Workflow for GC-MS Metabolite Profiling of Catecholamines
StepDescriptionReference
Sample ExtractionIsolation of acidic and alcoholic metabolites from urine. nih.gov
DerivatizationTwo-step process: Methoxyamination followed by silylation (e.g., with MSTFA). nih.govmdpi.com
GC SeparationSeparation on a capillary column with a suitable stationary phase. nih.gov
MS DetectionElectron Ionization (EI) and mass analysis. nih.gov
Data AnalysisComparison of fragmentation patterns to spectral libraries for metabolite identification. nih.gov

Electrochemical Sensing Platforms for Investigational Studies of this compound

Electrochemical sensors offer a promising alternative to traditional analytical methods for the investigational study of electroactive compounds like droxidopa, providing advantages such as rapid response, high sensitivity, and the potential for miniaturization. nih.govnih.gov These platforms work by measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at the surface of an electrode.

For droxidopa and related catecholamines, electrochemical detection is typically based on their oxidation at a working electrode. Various materials have been explored to modify the electrode surface to enhance sensitivity and selectivity, including gold nanoparticles and graphene-based materials. nih.gov For instance, a disposable gold screen-printed electrode has been used for the electrochemical monitoring of levodopa, a structurally similar compound. nih.gov Using techniques like differential pulse voltammetry, a detection limit for droxidopa in the micromolar range has been reported. researchgate.net

The development of biosensors, which incorporate a biological recognition element such as an enzyme, can further improve selectivity. While specific biosensors for this compound have not been extensively reported, the principles applied to the detection of other catecholamines are relevant. For example, enzyme-based biosensors have been developed for L-Dopa. nih.gov

Investigational studies of this compound could utilize these electrochemical platforms to monitor its concentration in real-time in in-vitro experiments, providing valuable insights into its stability and interactions. The inherent electroactivity of the catechol group in droxidopa makes it a suitable candidate for this type of analysis.

Application of this compound as an Internal Standard in Bioanalytical Assays

One of the most critical applications of this compound is its use as an internal standard (IS) in bioanalytical assays for the quantification of unlabeled droxidopa. nih.gov The use of a stable isotope-labeled internal standard is the preferred method in quantitative mass spectrometry-based bioanalysis as it closely mimics the physicochemical properties of the analyte. nih.gov

This compound co-elutes with the unlabeled droxidopa during chromatographic separation and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer. nih.gov This co-elution and similar behavior allow for the correction of variations that may occur during sample preparation and analysis, leading to improved accuracy and precision of the measurement.

In an LC-MS/MS method, this compound would have a distinct precursor ion mass due to the presence of deuterium atoms. For example, if this compound has three deuterium atoms, its mass will be three daltons higher than that of unlabeled droxidopa. A specific MRM transition for the deuterated standard would be monitored alongside the transition for the analyte. The ratio of the peak area of the analyte to that of the internal standard is then used to construct the calibration curve and quantify the analyte in unknown samples. A study has reported the use of [¹³C₇]-droxidopa as an internal standard, which functions on the same principle as a deuterated standard. nih.gov

Table 3: Performance Characteristics of an LC-MS/MS Assay Using a Stable Isotope-Labeled Internal Standard for Droxidopa
ParameterValueReference
Internal Standard[¹³C₇]-droxidopa nih.gov
AnalyteDroxidopa nih.gov
MatrixHuman Plasma nih.gov
Quantification MethodRatio of analyte peak area to IS peak area nih.gov
BenefitCorrects for variability in sample preparation and matrix effects, improving accuracy and precision. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly crucial for confirming the position of deuterium atoms in isotopically labeled compounds like this compound. nih.gov Both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed for this purpose. nih.gov

In ¹H NMR spectroscopy, the incorporation of a deuterium atom at a specific position in the molecule results in the disappearance or significant reduction of the corresponding proton signal in the spectrum. nih.gov By comparing the ¹H NMR spectrum of the deuterated compound with that of its unlabeled counterpart, the exact location of deuterium substitution can be determined. The integration of the remaining proton signals can also be used to quantify the degree of deuteration. nih.gov

²H NMR spectroscopy directly detects the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium in the molecule. nih.gov The chemical shift of the deuterium signal provides information about its chemical environment, further confirming its position. While ²H NMR is less sensitive than ¹H NMR, it provides unambiguous evidence of deuterium incorporation. nih.gov

For this compound, NMR analysis would be used to verify that the deuterium atoms have been incorporated at the intended positions on the phenyl ring or the side chain, ensuring the isotopic purity and structural integrity of the labeled compound before its use in metabolic or pharmacokinetic studies.

Investigation of Kinetic Isotope Effects and Metabolic Fate

Theoretical Framework of Kinetic Isotope Effects (KIEs) with Deuterated Compounds

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) is a powerful tool in mechanistic studies because it introduces a significant mass change (a near 100% increase) without altering the electronic potential energy surface of the molecule. princeton.edulibretexts.org This mass difference primarily affects the vibrational frequencies of chemical bonds, which are fundamental to understanding KIEs. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgnih.govpharmacy180.com The basis for this effect lies in the difference in zero-point vibrational energies (ZPE) for a C-H versus a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy and a slower reaction rate. pharmacy180.comnih.gov

The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, typical kH/kD values range from 2 to 8 at room temperature. pharmacy180.com Values at the higher end of this range often suggest a transition state where the hydrogen is symmetrically transferred between the donor and acceptor. princeton.edu

Table 1: Theoretical Primary KIE Values for C-H Bond Cleavage

Reaction Characteristic Typical kH/kD Value Implication
Asymmetric H-transfer (early or late TS) 2 - 4 Bond to hydrogen is less than or more than half-broken in the transition state. pharmacy180.com
Symmetric H-transfer 6 - 8 Bond to hydrogen is approximately half-broken in the transition state. pharmacy180.com

This table presents theoretical values based on established principles of kinetic isotope effects.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage during the rate-determining step. princeton.edunih.gov These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. pharmacy180.com They arise from changes in the vibrational frequencies of the C-H/C-D bond between the ground state and the transition state. acs.org

Secondary KIEs are categorized based on the hybridization of the carbon atom:

α-Secondary KIEs: The substitution is on the carbon atom undergoing a change in hybridization. For example, in S N 1 reactions where an sp³ carbon becomes sp², a normal KIE (kH/kD > 1) is observed due to the weakening of out-of-plane bending vibrations in the transition state. princeton.edu

β-Secondary KIEs: The substitution is on a carbon adjacent to the reacting center. These effects are often related to hyperconjugation.

In enzymatic reactions, large secondary KIEs can sometimes be observed, which may indicate coupled motion between the primary and secondary hydrogens in the transition state. acs.orgnih.gov

Classical transition-state theory assumes that a molecule must surmount an energy barrier for a reaction to occur. However, quantum mechanics allows for particles, particularly light ones like hydrogen, to "tunnel" through the barrier. youtube.com This phenomenon can lead to significantly faster reaction rates than predicted by classical models. nih.gov

Because the probability of tunneling is highly mass-dependent, substituting hydrogen with the heavier deuterium isotope drastically reduces the tunneling contribution. researchgate.net This can result in unusually large primary KIEs, sometimes with kH/kD values of 50 or more, and a pronounced temperature dependence. wikipedia.org Enzymes, through their highly organized active sites, may have evolved to promote quantum tunneling by optimizing the distance between donor and acceptor atoms and utilizing promoting vibrations, thereby increasing catalytic efficiency. wikipedia.orgyoutube.comresearchgate.net

Deuterium's Influence on Enzymatic Reaction Rates and Selectivity

The "deuterium effect" is a cornerstone of modern drug design, used to enhance the metabolic profiles of pharmaceuticals. eurekalert.orgnih.gov Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.

By strategically replacing a metabolically vulnerable hydrogen atom with deuterium, the primary kinetic isotope effect can be leveraged to slow down the rate of enzymatic degradation. researchgate.netnih.gov This can lead to several potential therapeutic benefits:

Increased drug exposure and half-life: A slower metabolic rate can result in higher and more sustained plasma concentrations of the active drug.

Reduced formation of toxic metabolites: If a toxic metabolite is formed via a pathway involving C-H bond cleavage, deuteration can redirect metabolism towards safer pathways.

Improved safety and tolerability: By reducing peak concentrations of active metabolites or altering the metabolic profile, a more favorable safety profile may be achieved.

The success of this approach is exemplified by deuterated drugs where the modification leads to a clinically significant improvement in pharmacokinetics. nih.gov It is crucial to note that the effects of deuteration are highly specific to the position of substitution and the particular metabolic pathway involved. eurekalert.org

Mechanistic Elucidation of Metabolic Pathways via Deuteration

DL-threo-Droxidopa is a racemic mixture; its active component, L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862). nih.govnih.gov The deuterated version, DL-threo-Droxidopa-d3, is designed to investigate and potentially alter its metabolic fate.

The primary and essential step in the mechanism of action of Droxidopa (B1670964) is its conversion to norepinephrine. This reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. nih.gov

Reaction: L-DOPS → Norepinephrine + CO₂

This enzymatic step is a decarboxylation, which involves the cleavage of a carbon-carbon (C-C) bond, not a carbon-hydrogen (C-H) bond. nih.gov Therefore, if the deuterium atoms in this compound are located on the side-chain carbons (α or β positions), their presence would not be expected to cause a significant primary kinetic isotope effect on the AADC-catalyzed conversion to norepinephrine. A small secondary KIE might be observed, but it is unlikely to substantially alter the rate of this primary conversion step.

The true impact of deuteration in a compound like Droxidopa-d3 is likely realized after its conversion to norepinephrine. The resulting deuterated norepinephrine's subsequent metabolism would be subject to KIEs. Norepinephrine is primarily metabolized by two enzymes:

Monoamine Oxidase (MAO): This enzyme catalyzes the oxidative deamination of norepinephrine, a process that involves the cleavage of the C-H bond on the α-carbon (the carbon adjacent to the nitrogen).

Catechol-O-Methyltransferase (COMT): This enzyme methylates one of the catechol hydroxyl groups, a reaction that does not involve C-H bond cleavage at the side chain.

Therefore, if one of the deuterium atoms in this compound is positioned at the β-carbon of the serine side chain, it will become the α-carbon of the resulting norepinephrine. This specific deuteration would be expected to slow the degradation of norepinephrine by MAO due to a primary kinetic isotope effect. This is analogous to the strategy used for deuterated L-DOPA (SD-1077), where deuteration slows the breakdown of the resulting dopamine (B1211576) by MAO. nih.govnih.gov

Table 2: Predicted Kinetic Isotope Effects on the Metabolic Pathways of Droxidopa-d3

Metabolic Step Enzyme Bond Cleaved in Rate-Determining Step Expected KIE (kH/kD) Predicted Effect of Deuteration
Droxidopa → Norepinephrine Aromatic L-Amino Acid Decarboxylase (AADC) C-C ~1 Minimal impact on the rate of norepinephrine formation.
Norepinephrine → DHPEG* Monoamine Oxidase (MAO) α-C-H > 2 (Primary KIE) Slower degradation of norepinephrine, potentially prolonging its action.

DHPEG: 3,4-Dihydroxyphenylglycol This table outlines the predicted effects based on established enzymatic mechanisms and KIE principles, assuming deuteration at the β-carbon of the Droxidopa side chain.

By slowing the MAO-mediated degradation, the administration of this compound could lead to higher and more sustained levels of active norepinephrine compared to its non-deuterated counterpart, which could have significant implications for its therapeutic effect.

Catechol-O-Methyltransferase (COMT) Pathway Analysis with Deuterated Substrates

The enzyme Catechol-O-Methyltransferase (COMT) is a critical component in the metabolism of catecholamines, including droxidopa. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring, leading to the formation of 3-O-methyldopa (3-OMD), a major metabolite of droxidopa. The analysis of this pathway using deuterated substrates like this compound can provide valuable insights into the reaction mechanism and the influence of isotopic substitution on metabolic rates.

While direct studies on the COMT-mediated metabolism of this compound are not extensively available in peer-reviewed literature, valuable inferences can be drawn from research on analogous deuterated compounds, such as deuterated L-DOPA (SD-1077). Studies on SD-1077 have shown that deuteration can lead to significant increases in the systemic exposure to COMT-derived metabolites. nih.gov For instance, a clinical study comparing SD-1077 to L-DOPA revealed a notable increase in the maximum concentration (Cmax) and the area under the curve (AUC) for 3-O-methyldopa (3-OMD) and 3-methoxytyramine (3-MT), the downstream metabolite of dopamine. nih.gov

These findings suggest that deuteration can influence the activity of COMT. The underlying principle is the kinetic isotope effect, where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. While the methylation by COMT does not directly involve the cleavage of the deuterated bond in this compound, secondary kinetic isotope effects can still influence the reaction rate.

Table 1: Comparative Pharmacokinetic Parameters of L-DOPA and its Deuterated Analog (SD-1077) Metabolites

MetaboliteParameterL-DOPA/CDSD-1077/CDGMR (90% CI)P-value
3-MT Cmax--1.33 (1.14-1.56)0.0077
AUC0–t--1.66 (1.42-1.93)<0.0001
3-OMD Cmax--1.19 (1.15, 1.23)<0.0001
AUC0–t--1.31 (1.27, 1.36)<0.0001

GMR: Geometric Mean Ratio; CI: Confidence Interval. Data extrapolated from a study on a deuterated L-DOPA analog, SD-1077, which serves as a surrogate to illustrate the potential effects of deuteration on COMT metabolism. nih.gov

DOPS Aldolase (B8822740) Metabolic Diversion and Deuterium Tracing

Besides the COMT pathway, droxidopa can undergo metabolic diversion through the action of DOPS aldolase. This enzyme catalyzes the cleavage of droxidopa into protocatechualdehyde and glycine (B1666218). The use of deuterium-labeled substrates like this compound is a powerful tool for tracing and quantifying the flux through this alternative metabolic route.

Impact of Deuteration on Neurotransmitter Precursor Dynamics and Stability

The ultimate therapeutic purpose of droxidopa is to serve as a precursor to the neurotransmitter norepinephrine. Therefore, understanding how deuteration affects the dynamics and stability of this compound as a neurotransmitter precursor is of paramount importance.

Deuteration can enhance the metabolic stability of a drug by slowing down its enzymatic degradation. This is due to the greater strength of the C-D bond compared to the C-H bond, making it more resistant to enzymatic cleavage. nih.gov In the context of this compound, this could potentially lead to a prolonged half-life and increased bioavailability of the parent compound, allowing for a more sustained conversion to norepinephrine.

Furthermore, the altered metabolic profile resulting from deuteration can influence the balance of neurotransmitter levels. For example, by slowing down the metabolism of the resulting deuterated dopamine by monoamine oxidase (MAO), as observed with deuterated L-DOPA, a higher concentration of the active neurotransmitter could be maintained in the synapse for a longer duration. nih.gov This could translate to an enhanced and more prolonged therapeutic effect.

Molecular and Cellular Mechanisms of Dl Threo Droxidopa D3 in Preclinical Models

Catecholamine Biosynthesis and Turnover Regulation Studies

DL-threo-Droxidopa-d3 serves as an exogenous precursor for the biosynthesis of norepinephrine (B1679862). Following administration, it is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase, to yield norepinephrine. This conversion bypasses the rate-limiting step in the endogenous catecholamine synthesis pathway, which is the conversion of tyrosine to L-DOPA by tyrosine hydroxylase.

The key theoretical advantage of this compound lies in the metabolic stability of the norepinephrine formed from it. Norepinephrine is primarily degraded by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The substitution of hydrogen with deuterium (B1214612) at the alpha-carbon of the catecholamine side chain has been shown to decrease the susceptibility of the molecule to degradation by MAO. This "kinetic isotope effect" is expected to result in a reduced rate of norepinephrine turnover, leading to more sustained levels of the neurotransmitter in both the peripheral and central nervous systems.

Preclinical studies on the non-deuterated form, Droxidopa (B1670964), have demonstrated its ability to increase norepinephrine levels. However, specific in vivo studies quantifying the impact of this compound on catecholamine biosynthesis and turnover rates in preclinical models are not yet extensively reported in publicly available literature. The anticipated effects are a more pronounced and prolonged elevation of norepinephrine levels compared to an equimolar dose of non-deuterated Droxidopa.

Table 1: Anticipated Effects of this compound on Catecholamine Dynamics

Parameter Effect of DL-threo-Droxidopa Anticipated Effect of this compound Rationale
Norepinephrine Synthesis Increased Increased and more efficient Direct precursor conversion
Norepinephrine Turnover Increased Reduced compared to non-deuterated form Decreased MAO-mediated degradation
Plasma Norepinephrine Levels Transiently Increased Sustained and prolonged increase Slower metabolic clearance
Norepinephrine Metabolites Increased Relatively lower increase Reduced formation of toxic aldehyde byproducts

Receptor Binding Kinetics and Ligand-Protein Interactions Utilizing Deuterated Analogs

The pharmacological activity of this compound is indirectly mediated through the actions of its active metabolite, norepinephrine, on adrenergic receptors. Norepinephrine is a non-selective agonist of both alpha- and beta-adrenergic receptors. Therefore, the receptor binding profile of the norepinephrine generated from this compound is expected to be identical to that of endogenous norepinephrine.

Adrenergic Receptor Subtype Modulation (Alpha- and Beta-Adrenergic)

Dopamine (B1211576) Receptor Subtype Investigation (D1, D2, D3)

While DL-threo-Droxidopa is a precursor to norepinephrine, its structural similarity to L-DOPA, the precursor to dopamine, warrants consideration of its potential interactions with dopamine receptors. However, Droxidopa itself has a low affinity for dopamine receptors. The primary dopaminergic activity would arise from any potential, albeit minor, metabolic conversion to dopamine. The deuteration in this compound is not anticipated to significantly alter this profile. Studies on the non-deuterated form have not indicated a significant direct interaction with D1, D2, or D3 dopamine receptors.

Computational Approaches: Molecular Docking and Dynamics Simulations with this compound

Molecular docking studies have been performed on the non-deuterated Droxidopa molecule to understand its interaction with various receptors. While specific computational studies on this compound are not widely published, such analyses would be valuable to confirm that the deuteration does not induce any significant conformational changes that could alter its interaction with the active site of the AAAD enzyme or any potential off-target receptors. The expectation is that the substitution of hydrogen with deuterium would have a negligible effect on the binding pose and affinity of the molecule in a static docking simulation, as the size and shape of the molecule are minimally altered. The primary influence of deuteration is on the kinetics of bond cleavage during metabolism.

Neurotransmission Modulation in Discrete Neural Circuits via Deuterated Precursors

By increasing the availability of norepinephrine, this compound is expected to enhance noradrenergic neurotransmission in various neural circuits. The central noradrenergic system originates primarily from the locus coeruleus and projects throughout the brain, playing a crucial role in arousal, attention, and mood regulation.

Impact on Noradrenergic System Homeostasis and Function

In preclinical models of neurological disorders associated with noradrenergic deficits, administration of Droxidopa has been shown to restore noradrenergic signaling and improve related functional outcomes. The use of this compound is hypothesized to provide a more stable and sustained restoration of noradrenergic homeostasis. The reduced metabolic breakdown of norepinephrine derived from the deuterated precursor would lead to a more consistent synaptic concentration of the neurotransmitter, potentially avoiding the peaks and troughs associated with the non-deuterated form. This could translate to a more stable physiological response and a reduced potential for receptor desensitization or other compensatory changes in the noradrenergic system.

Table 2: Summary of Key Molecular and Cellular Mechanisms of this compound

Mechanism Description Expected Advantage of Deuteration
Catecholamine Biosynthesis Bypasses the rate-limiting step in norepinephrine synthesis by direct conversion via AAAD. No direct advantage in the synthesis step itself.
Catecholamine Turnover The resulting norepinephrine is subject to degradation by MAO and COMT. Reduced degradation by MAO, leading to a longer half-life of norepinephrine.
Receptor Interaction The active metabolite, norepinephrine, acts as an agonist at α- and β-adrenergic receptors. More sustained receptor activation due to prolonged presence of the agonist.
Neurotransmission Enhances noradrenergic signaling in central and peripheral circuits. More stable and consistent enhancement of neurotransmission.

Effects on Dopaminergic Pathways and Synaptic Processes

DL-threo-Droxidopa is a synthetic amino acid that acts as a direct precursor to norepinephrine. wikipedia.orgpatsnap.com Its primary mechanism of action is conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine. wikipedia.orgpatsnap.com Therefore, the effects of DL-threo-Droxidopa on dopaminergic pathways are largely indirect and are primarily a consequence of increased norepinephrine levels in the central nervous system.

The administration of DL-threo-Droxidopa can lead to an increase in norepinephrine release from noradrenergic terminals. This, in turn, can influence dopaminergic neurotransmission through several mechanisms:

Modulation of Dopamine Release: Norepinephrine can act on adrenergic receptors located on dopaminergic nerve terminals to modulate the release of dopamine. Depending on the receptor subtype and the specific brain region, this can either enhance or inhibit dopamine release.

Competition for Enzymes: As both L-DOPA and DL-threo-Droxidopa are substrates for AADC, there can be competition for this enzyme. wikipedia.org This could potentially influence the rate of dopamine synthesis in dopaminergic neurons, especially when administered concomitantly with L-DOPA.

Shared Vesicular Transporters: Both dopamine and norepinephrine are packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). An increased concentration of norepinephrine within the neuron could potentially compete with dopamine for vesicular packaging, thereby affecting the amount of dopamine released per synaptic vesicle.

While specific data on the effects of this compound on synaptic processes are limited, it is hypothesized that its conversion to deuterated norepinephrine would lead to similar modulatory effects on dopaminergic signaling.

Table 1: Illustrative Preclinical Findings on the Effects of DL-threo-Droxidopa on Dopaminergic Pathways

The following data is illustrative and based on the known pharmacology of the non-deuterated compound. Specific experimental data for this compound is not currently available in the public domain.

Preclinical ModelBrain RegionParameter MeasuredObserved Effect
Rodent (Rat)StriatumDopamine Efflux (Microdialysis)Slight increase following high-dose administration
Rodent (Mouse)Prefrontal CortexDopamine Turnover (DOPAC/DA ratio)No significant change
In vitro (synaptosomes)Substantia NigraDopamine ReleaseModulated by co-application of adrenergic agents

Blood-Brain Barrier Permeability and Central Nervous System Distribution Studies using Deuterated Tracers

A key pharmacological feature of DL-threo-Droxidopa is its ability to cross the blood-brain barrier (BBB), a feature not shared by its active metabolite, norepinephrine. wikipedia.orgnih.gov This allows for the central nervous system to be supplied with a precursor that can then be converted into norepinephrine within the brain itself. wikipedia.orgpatsnap.com

The use of deuterated tracers, such as this compound, is a critical tool in accurately assessing the BBB permeability and subsequent distribution of the compound within the central nervous system. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish the administered deuterated drug from the endogenous, non-deuterated molecules. This allows for precise quantification of the drug's concentration in both plasma and various brain tissues.

Preclinical and clinical studies with the non-deuterated form have confirmed its presence in the cerebrospinal fluid (CSF) following oral administration. nih.gov It is metabolized to norepinephrine within the CNS by the AADC enzyme. patsnap.comnih.gov The co-administration of a peripherally acting AADC inhibitor, such as carbidopa, can increase the central bioavailability of Droxidopa by preventing its premature conversion to norepinephrine in the periphery. wikipedia.org

Studies using deuterated tracers would aim to quantify key pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which provide a more accurate measure of BBB penetration. These studies would involve administering this compound to preclinical models and measuring its concentration in plasma and various brain regions at different time points.

Table 2: Illustrative CNS Distribution of this compound in a Preclinical Rodent Model

The following data is hypothetical and for illustrative purposes, representing the type of data that would be generated from a CNS distribution study using a deuterated tracer. Specific experimental data for this compound is not currently available in the public domain.

Brain RegionConcentration (ng/g tissue) at 2h post-doseBrain-to-Plasma Ratio (Kp)
Cortex15.20.25
Striatum12.80.21
Hippocampus14.50.24
Cerebellum18.10.30
Brainstem20.50.34

Preclinical Investigative Research Applications and Model Systems

Development and Validation of Animal Models for Biochemical and Physiological Studies

The use of DL-threo-Droxidopa-d3 as an internal standard is a key component in the analytical validation of studies conducted in animal models. These models are essential for understanding the in vivo behavior of Droxidopa (B1670964).

Rodent Models for Neurotransmitter System Analysis and Modulation

In preclinical research, rodent models are frequently employed to study the effects of Droxidopa on neurotransmitter systems. Rats, in particular, have been used to investigate the conversion of DL-threo-DOPS (the racemic mixture of Droxidopa) to norepinephrine (B1679862). Studies have shown that in rats, DL-threo-DOPS acts as an effective peripheral precursor to norepinephrine, leading to a dose-dependent increase in heart norepinephrine levels. nih.gov However, these studies also indicated that the compound has no direct effect on brain norepinephrine levels. nih.gov

The precise measurement of Droxidopa and its metabolites in plasma and tissue samples from these rodent models is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. This is where this compound becomes vital. In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of this compound is added to the biological samples. Because it is chemically identical to Droxidopa but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for precise quantification of the non-deuterated Droxidopa, correcting for any loss of analyte during sample preparation and analysis.

Non-Human Primate Models in Advanced Neuropharmacological Research

While specific studies detailing the use of this compound in non-human primate (NHP) models are not prevalent in publicly available literature, NHPs represent a critical translational step in neuropharmacological research due to their physiological and biochemical similarity to humans. The development of NHP models for neurodegenerative diseases is an advancing field.

In any pharmacokinetic or metabolism study of Droxidopa in NHPs, the use of a stable isotope-labeled internal standard like this compound would be standard practice for bioanalytical assays. Such studies would aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Droxidopa in a model that more closely resembles human physiology than rodent models. The accurate data obtained through the use of this compound would be essential for predicting human pharmacokinetics and for the design of clinical trials.

In Vitro Cellular and Subcellular Assay Systems for Mechanistic Elucidation

This compound is also a valuable tool in a variety of in vitro assays designed to elucidate the mechanisms of action and metabolic pathways of Droxidopa.

Enzyme Activity Assays in Cellular Homogenates and Recombinant Systems

The conversion of Droxidopa to norepinephrine is catalyzed by the enzyme DOPA decarboxylase (DDC). In vitro studies using cellular homogenates (e.g., from liver or kidney tissue) or recombinant enzyme systems are used to study the kinetics of this conversion. In these assays, this compound would be used as an internal standard to accurately measure the concentration of Droxidopa and its metabolites over time, allowing for the determination of key enzymatic parameters.

Furthermore, other enzymes are involved in the metabolism of Droxidopa, such as catechol-O-methyltransferase (COMT), which converts Droxidopa to its major metabolite, 3-O-methyl-DOPS. nih.gov Investigating the potential for Droxidopa to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, is a critical part of preclinical safety assessment. In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory effects of Droxidopa on various CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4). fda.gov The use of this compound in the analytical methods for these assays ensures the reliability of the quantitative data.

The following table summarizes the findings from an in vitro study on the direct inhibition of various cytochrome P450 enzymes by Droxidopa.

CYP EnzymeRemaining Activity (%) with 300 µg/mL DroxidopaIC50 Value (µg/mL)
CYP1A2153>300
CYP2A6108>300
CYP2B690.5>300
CYP2C8105>300
CYP2C999.1>300
CYP2C19103>300
CYP2D6145>300
CYP2E1106>300
CYP3A487.2>300

Data sourced from FDA accessdata. fda.gov

Isolated Tissue Preparations for Investigating Biochemical Responses

Isolated tissue preparations, such as arterial rings or other smooth muscle tissues, can be used to study the direct pharmacological effects of norepinephrine produced from Droxidopa. In such experiments, the concentration of Droxidopa and newly synthesized norepinephrine in the tissue bath or perfusate can be accurately measured using analytical methods that employ this compound as an internal standard. This allows for a direct correlation between the concentration of the active substance and the observed physiological response (e.g., vasoconstriction).

Integrative Systems Pharmacology Approaches for Understanding Complex Interactions

Systems pharmacology aims to understand the effects of a drug on the whole body by integrating data from various levels of biological organization. In the context of Droxidopa, this would involve creating computational models that simulate its ADME, its conversion to norepinephrine, and the subsequent effects on the cardiovascular and nervous systems.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific preclinical research data on the applications of this compound as an investigative probe in neurotransmitter deficiency models and in the study of compound-compound interactions. The existing body of research primarily focuses on the clinical applications of its non-deuterated counterpart, Droxidopa (L-threo-3,4-dihydroxyphenylserine), for the treatment of neurogenic orthostatic hypotension.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specific topics requested within the provided outline for this compound. The available information does not support the creation of in-depth sections on its use as a research probe in neurotransmitter deficiency models or for investigating compound-compound interactions with a mechanistic basis.

Any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings. Further research focused specifically on the preclinical applications of this compound is needed to address these areas.

Future Directions in Dl Threo Droxidopa D3 Research

Novel Applications in Isotopic Tracing for Advanced Metabolic Flux Analysis

Isotopic labeling is a powerful technique for elucidating complex biochemical pathways and studying metabolic processes. clearsynth.com The use of stable isotopes like deuterium (B1214612) (²H) allows researchers to trace the fate of molecules as they are absorbed, distributed, metabolized, and excreted in biological systems. simsonpharma.com DL-threo-Droxidopa-d3 is particularly valuable for metabolic flux analysis, a method used to quantify the rates of metabolic reactions within a network. nih.govnih.gov

By introducing this compound into a biological system, scientists can accurately track its conversion to its primary active metabolite, norepinephrine (B1679862). nih.gov The deuterium atoms act as a stable isotopic tracer, making the compound and its downstream metabolites distinguishable from their endogenous, non-labeled counterparts using analytical techniques like mass spectrometry. nih.govaquigenbio.com This allows for precise measurement of the flux through the metabolic pathway catalyzed by L-aromatic-amino-acid decarboxylase, the enzyme responsible for converting droxidopa (B1670964) to norepinephrine. wikipedia.orgnih.gov

Advanced metabolic flux analysis using this compound can provide critical insights into:

The pharmacokinetics and metabolism of the parent drug. simsonpharma.comsynmr.in

The efficiency of norepinephrine synthesis in different tissues and disease states. nih.gov

The impact of other drugs or genetic factors on the activity of L-aromatic-amino-acid decarboxylase.

This approach offers a dynamic view of metabolic processes in vivo, which is a significant advantage over static measurements. nih.gov

Advancements in Analytical Spectroscopic Characterization and Imaging Techniques

The presence of deuterium in this compound enhances its utility in various analytical techniques. simsonpharma.com In mass spectrometry (MS), the increased mass of the deuterated compound provides a distinct signature, allowing for clear differentiation from the unlabeled parent compound and minimizing interference from natural isotopic abundances. aquigenbio.comsmolecule.com This is crucial for quantitative studies that aim to measure the concentration of the drug and its metabolites in biological samples. nih.gov Gas chromatography/mass spectrometry (GC/MS) has been successfully used to simultaneously assay labeled and endogenous norepinephrine in plasma and urine following the administration of isotopically labeled L-threo-DOPS. nih.gov

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are valuable as internal standards and for simplifying complex spectra. simsonpharma.comsynmr.in The use of deuterated solvents is a common practice in NMR to avoid proton signals that would otherwise obscure the signals from the analyte of interest. synmr.in While not a solvent, the specific labeling in this compound can be exploited in advanced NMR experiments to probe its molecular structure and interactions with biological macromolecules.

Future advancements may involve the development of specialized imaging techniques capable of detecting the deuterium label in vivo. This could enable non-invasive, real-time visualization of the drug's distribution and target engagement within the body, providing unprecedented spatial and temporal information about its pharmacological action.

Table 1: Chemical Properties of Droxidopa and its Deuterated Analog

PropertyDL-threo-DroxidopaThis compound
Chemical FormulaC₉H₁₁NO₅C₉H₈D₃NO₅
Molar Mass213.19 g/molApprox. 216.21 g/mol
Isotopic LabelNoneDeuterium (³H)
Primary ApplicationProdrug of Norepinephrine wikipedia.orgnih.govIsotopic tracer for research smolecule.com

Computational Modeling and Predictive Biochemistry for Deuterated Compounds

Computational modeling has become an indispensable tool in drug discovery and structural biology. nih.gov When combined with experimental data from techniques like hydrogen-deuterium exchange (HDX), computational models can provide detailed insights into protein structure, dynamics, and interactions. acs.orged.ac.uk HDX experiments monitor the exchange of backbone amide hydrogens with deuterium from a solvent, which can reveal information about protein conformation and ligand binding. acs.org

For this compound, computational modeling can be used to:

Predict the Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium can slow down chemical reactions, a phenomenon known as the KIE. simsonpharma.com Computational models can predict the magnitude of the KIE on the enzymatic conversion of Droxidopa-d3 to norepinephrine, which can influence the drug's pharmacokinetic profile. researchgate.net

Model Enzyme-Substrate Interactions: Docking simulations and molecular dynamics can be used to model how this compound binds to the active site of L-aromatic-amino-acid decarboxylase. nih.gov These models, guided by experimental data, can help elucidate the precise binding mode and understand the structure-activity relationship. nih.gov

Refine Structural Models: Data from HDX-MS experiments, which are inherently related to deuteration, can be used as restraints to guide and validate the computational modeling of protein-ligand complexes. acs.orged.ac.ukacs.org

This synergy between computational and experimental approaches allows for a more robust understanding of the biochemical behavior of deuterated compounds and their biological targets. nih.gov

Development of Advanced Preclinical Models for Neuropharmacological Research

Preclinical research in animal models is fundamental to understanding the mechanisms of action of neuropharmacological agents. Studies in rats have been used to investigate the role of DL-threo-DOPS as a peripheral precursor of norepinephrine. nih.gov These studies have shown that administration of the compound increases norepinephrine levels in the heart but not significantly in the brain, unless co-administered with other agents. nih.gov

The use of this compound in such preclinical models offers significant advantages. As an isotopic tracer, it allows for the precise quantification of how much of the administered dose is converted to norepinephrine and where this conversion occurs. nih.gov This is particularly important for neuropharmacological research, where distinguishing between peripheral and central nervous system effects is critical. nih.gov

Advanced preclinical models utilizing this compound could involve:

Microdialysis Studies: Coupling in vivo microdialysis in specific brain regions with mass spectrometric analysis to measure the localized conversion of Droxidopa-d3 to norepinephrine-d3.

Disease Models: Using animal models of neurodegenerative diseases characterized by norepinephrine deficiency, such as Parkinson's disease or multiple system atrophy, to track how Droxidopa-d3 metabolism is altered and how it restores neurotransmitter levels. nih.govnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing more accurate PK/PD models by using the tracer data to precisely link drug exposure to the physiological response (e.g., changes in blood pressure or neurotransmitter levels). nih.gov

These advanced models will provide a clearer picture of the drug's disposition and mechanism of action, facilitating its development and clinical application.

Integration of Multi-Omics Data for Comprehensive Biochemical Profiling

The future of biochemical research lies in the integration of multiple "omics" datasets—such as genomics, proteomics, and metabolomics—to create a holistic view of a biological system. Isotope-assisted metabolic flux analysis is a key component of this systems-biology approach. mdpi.com

By administering this compound, researchers can perform comprehensive biochemical profiling. The tracer allows for the direct measurement of flux through the norepinephrine synthesis pathway (a metabolomics measurement). This data can then be integrated with:

Proteomics: To measure the expression levels of L-aromatic-amino-acid decarboxylase and other enzymes involved in catecholamine metabolism.

Genomics/Transcriptomics: To identify genetic variants or changes in gene expression that correlate with altered Droxidopa metabolism.

Global Metabolomics: To assess how the increased flux towards norepinephrine synthesis, driven by Droxidopa-d3, affects other related metabolic pathways.

This multi-omics approach provides a powerful framework for understanding the system-wide effects of Droxidopa. It can help identify biomarkers for drug response, uncover new mechanisms of action, and provide a more complete picture of the biochemical perturbations caused by the drug in both healthy and diseased states.

Table 2: Summary of Future Research Applications for this compound

Research AreaSpecific Application of this compoundAnticipated Outcome
Metabolic Flux AnalysisStable isotope tracer to quantify conversion to norepinephrine. nih.govPrecise measurement of metabolic pathway rates in vivo. nih.gov
Analytical SpectroscopyInternal standard and analyte in MS and NMR studies. simsonpharma.comsynmr.inEnhanced sensitivity, accuracy, and structural elucidation. simsonpharma.com
Computational ModelingParameter for predicting kinetic isotope effects and modeling enzyme binding. simsonpharma.comnih.govImproved understanding of drug-enzyme interactions and pharmacokinetics. researchgate.net
Preclinical ModelsTracer in animal models of neurological disorders. nih.govnih.govAccurate tracking of drug distribution and central vs. peripheral effects.
Multi-Omics IntegrationProvides flux data to integrate with proteomic and genomic datasets. mdpi.comComprehensive understanding of systemic biochemical effects.

Q & A

Q. How can researchers optimize the synthesis of DL-threo-Droxidopa-d3 to ensure high isotopic purity for pharmacokinetic studies?

Methodological Answer: Synthesis optimization requires a combination of chiral resolution techniques (e.g., enzymatic catalysis or asymmetric synthesis) and isotopic labeling protocols using deuterated precursors. Analytical validation via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm isotopic purity (>98%) and stereochemical integrity. Batch consistency should be monitored using standardized protocols for reaction conditions (pH, temperature) and purification steps (e.g., column chromatography) .

Q. What methodological approaches are recommended for characterizing the stereochemical integrity of this compound in different solvent systems?

Methodological Answer: Chiral stationary phase HPLC or capillary electrophoresis can resolve enantiomers, while X-ray crystallography provides definitive stereochemical confirmation. Solvent polarity effects on stability should be assessed via accelerated degradation studies under varied pH and temperature conditions. Data interpretation must account for solvent-solute interactions using computational tools like molecular dynamics simulations .

Q. What quality control protocols are essential for maintaining batch-to-batch consistency in this compound production for multi-center clinical trials?

Methodological Answer: Implement a tiered QC framework: (1) raw material screening (e.g., deuterium enrichment of precursors), (2) in-process checks (e.g., reaction yield monitoring), and (3) final product validation (e.g., LC-MS purity assays). Standard operating procedures (SOPs) should align with ICH guidelines for stability testing (e.g., forced degradation under oxidative/thermal stress) .

Q. How can isotopic dilution mass spectrometry be optimized to quantify this compound in complex biological matrices with high lipid content?

Methodological Answer: Use a deuterated internal standard (e.g., DL-threo-Droxidopa-d6) to correct for matrix effects. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction to remove lipids. Method validation must assess recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) via spike-and-recovery experiments .

Q. What strategies ensure accurate quantification of this compound degradation products under physiological conditions?

Methodological Answer: Employ forced degradation studies (pH 1–9, 40–60°C) coupled with UPLC-QTOF-MS to identify degradation pathways. Quantify major degradation products (e.g., deaminated or oxidized species) using validated calibration curves. Stability-indicating methods must demonstrate specificity against interferents .

Advanced Research Questions

Q. How should researchers design longitudinal in vivo studies to assess the metabolic stability of this compound while controlling for inter-species variability?

Methodological Answer: Use a crossover design with multiple species (e.g., rodents, non-human primates) to compare pharmacokinetic parameters (AUC, t1/2t_{1/2}). Control variables include diet, circadian rhythm, and hepatic enzyme activity (e.g., CYP450 profiling). Longitudinal sampling (plasma, CSF) should be analyzed via LC-MS/MS, with mixed-effects models to account for interspecies differences .

Q. What strategies can resolve contradictory findings regarding the blood-brain barrier (BBB) permeability of this compound across different experimental models?

Methodological Answer: Conduct a meta-analysis of existing in vitro (e.g., PAMPA, MDCK cells) and in vivo (e.g., microdialysis) data to identify model-specific biases. Validate findings using transgenic rodent models (e.g., knockouts of LAT1 transporters) and advanced imaging (PET with 18F^{18}F-labeled analogs). Statistical reconciliation should include sensitivity analysis for confounding variables (e.g., plasma protein binding) .

Q. How should researchers balance in vitro binding assays with computational modeling when investigating the β2-adrenergic receptor interaction of this compound?

Methodological Answer: Integrate surface plasmon resonance (SPR) for kinetic binding analysis (KdK_d, kon/koffk_{on}/k_{off}) with molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding poses. Validate predictions via mutagenesis studies (e.g., alanine scanning of receptor residues). Triangulate data using free-energy perturbation (FEP) calculations to refine affinity estimates .

Q. What statistical frameworks are most appropriate for analyzing dose-response relationships of this compound in heterogeneous patient populations?

Methodological Answer: Use Bayesian hierarchical models to account for population heterogeneity (e.g., age, genetic polymorphisms). Dose-response curves should incorporate covariates (e.g., renal function) and employ non-linear mixed-effects modeling (NONMEM). Sensitivity analysis must evaluate model robustness against outliers and missing data .

Q. What ethical considerations must be prioritized when designing cross-over studies involving this compound administration in vulnerable populations?

Methodological Answer: Adhere to WHO ethical guidelines by (1) obtaining informed consent with accessible language for cognitively impaired participants, (2) implementing independent data monitoring committees (IDMCs), and (3) ensuring post-trial access to therapies. Protocol transparency (e.g., ClinicalTrials.gov registration) and risk-benefit analysis are mandatory .

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